molecular formula C19H14ClF2N5O3 B2490707 N-(3-chloro-2-methylphenyl)-2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide CAS No. 1052548-37-4

N-(3-chloro-2-methylphenyl)-2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide

Cat. No.: B2490707
CAS No.: 1052548-37-4
M. Wt: 433.8
InChI Key: LICGIZAKOGILKS-UHFFFAOYSA-N
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Description

This compound features a pyrrolo[3,4-d][1,2,3]triazole core substituted with a 3,4-difluorophenyl group at position 5 and an acetamide-linked 3-chloro-2-methylphenyl moiety at position 2. The presence of electron-withdrawing groups (chloro and fluoro) and the acetamide linker suggests possible applications in targeting enzymes or receptors requiring hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[5-(3,4-difluorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClF2N5O3/c1-9-11(20)3-2-4-14(9)23-15(28)8-26-17-16(24-25-26)18(29)27(19(17)30)10-5-6-12(21)13(22)7-10/h2-7,16-17H,8H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LICGIZAKOGILKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)F)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClF2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-chloro-2-methylphenyl)-2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide” typically involves multi-step organic synthesis. The process may include:

    Formation of the pyrrolo[3,4-d][1,2,3]triazole core: This step involves cyclization reactions using appropriate precursors.

    Introduction of the difluorophenyl group: This can be achieved through substitution reactions.

    Attachment of the chloro-methylphenyl group: This step may involve coupling reactions.

Industrial Production Methods

Industrial production of such compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Control of temperature and pressure to favor desired reactions.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, the compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound may be investigated for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. It may exhibit activity against certain diseases or conditions, warranting further investigation.

Industry

In industry, the compound may find applications in the development of new materials. Its unique properties could be harnessed for the creation of advanced polymers or other materials.

Mechanism of Action

The mechanism of action of “N-(3-chloro-2-methylphenyl)-2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

2-[5-(3-Chloro-4-fluorophenyl)-4,6-dioxo-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,3-dimethylphenyl)acetamide ()

  • Core Structure : Identical pyrrolo[3,4-d][1,2,3]triazole system.
  • Substituents :
    • Position 5: 3-chloro-4-fluorophenyl (vs. 3,4-difluorophenyl in the target compound).
    • Acetamide Group: N-linked to 2,3-dimethylphenyl (vs. 3-chloro-2-methylphenyl).
  • The 2,3-dimethylphenyl group may enhance lipophilicity compared to the 3-chloro-2-methylphenyl group .

5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine Derivatives ()

  • Core Structure : Pyrrolo-thiazolo-pyrimidine (distinct from pyrrolo-triazole).
  • Substituents : Methoxyphenyl, chlorophenyl, and triazole/thiadiazine appendages.
  • Implications : The thiazolo-pyrimidine core introduces different electronic properties, likely influencing solubility and metabolic stability. Methoxy groups may improve membrane permeability compared to halogens .

Functional Group Analogues

Flumetsulam (N-(2,6-difluorophenyl)-5-methyltriazolo[1,5-a]pyrimidine-2-sulfonamide) ()

  • Core Structure : Triazolo[1,5-a]pyrimidine.
  • Substituents : Sulfonamide-linked 2,6-difluorophenyl.
  • pharmaceuticals) .

Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide) ()

  • Core Structure: Oxazolidinone-acetamide hybrid.
  • Substituents : Methoxy and dimethylphenyl groups.
  • Implications: The oxazolidinone moiety introduces conformational rigidity, which may improve target selectivity compared to the flexible pyrrolo-triazole system .

Data Table: Structural and Functional Comparisons

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Pyrrolo[3,4-d][1,2,3]triazole 3,4-difluorophenyl, 3-chloro-2-methylphenyl ~489.8 (estimated) High polarity, potential H-bonding
Compound Pyrrolo[3,4-d][1,2,3]triazole 3-chloro-4-fluorophenyl, 2,3-dimethylphenyl ~484.3 Moderate lipophilicity
Flumetsulam () Triazolo[1,5-a]pyrimidine 2,6-difluorophenyl, sulfonamide 325.3 Herbicidal activity
Compound 6 () Pyrrolo-thiazolo-pyrimidine 4-methoxyphenyl, triazolo-thiadiazine ~732.9 Low solubility in polar solvents

Research Findings and Implications

Substituent Effects on Bioactivity

  • Halogen Positioning : The 3,4-difluorophenyl group in the target compound provides a balanced electronic profile, whereas the 3-chloro-4-fluorophenyl group in ’s analogue may introduce steric hindrance, reducing binding efficiency in certain targets .
  • Acetamide vs. Sulfonamide : The acetamide linker in the target compound offers moderate hydrogen-bonding capability, making it suitable for protease or kinase inhibition, while sulfonamide-containing compounds like flumetsulam target ALS enzymes in plants .

Pharmacological Potential

  • The target compound’s pyrrolo-triazole core is understudied but shares structural motifs with known kinase inhibitors. Its fluorinated aryl groups may enhance blood-brain barrier penetration, suggesting CNS applications .
  • Comparatively, thiazolo-pyrimidine derivatives () exhibit broader antimicrobial activity, highlighting the impact of core structure on biological targeting .

Biological Activity

N-(3-chloro-2-methylphenyl)-2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is a synthetic compound with notable biological activity. Its structure suggests potential applications in medicinal chemistry due to its complex arrangement of functional groups that may interact with biological targets.

The compound is believed to exert its biological effects primarily through inhibition of specific enzymes and pathways involved in disease processes. Research indicates that it may act as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune suppression and cancer progression. Inhibition of IDO can enhance anti-cancer immunity and improve the efficacy of existing therapies .

Antiviral Properties

Recent studies have highlighted the compound's anti-HIV activity. It has shown promising results against HIV-1 with single-digit micromolar potency. The structural flexibility provided by the haloamide component is thought to contribute to its effectiveness against resistant strains of the virus .

Cytotoxicity and Therapeutic Index

The compound's cytotoxicity has been evaluated in various cell lines. The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values are crucial for determining its therapeutic index (TI), which indicates the safety margin of the drug. For instance, compounds similar to this compound have demonstrated TIs that suggest a favorable balance between efficacy and toxicity .

Study 1: Anti-HIV Activity

In a study evaluating various derivatives of pyrrolo[3,4-d][1,2,3]triazoles for anti-HIV activity:

  • Compound Tested : N-(3-chloro-2-methylphenyl)-2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide
  • Results : Showed an EC50 of 5.74 μM against HIV-1.
  • : The compound exhibited significant antiviral properties with potential for further development into therapeutic agents against HIV .

Study 2: IDO Inhibition

A patent study reported that the compound effectively modulated IDO activity:

  • Application : Treatment of cancers associated with IDO-mediated immunosuppression.
  • Outcome : Enhanced effectiveness of standard cancer treatments when used in conjunction with this compound .

Table 1: Biological Activity Summary

Activity TypeMeasurementValue
Anti-HIV EC50μM5.74
Cytotoxicity CC50μMVaries by cell line
Therapeutic Index (TI)RatioVaries

Table 2: Structural Variants and Their Activities

Compound VariantEC50 (μM)Description
Original Compound5.74Parent compound
Variant A4.21Enhanced potency with fluorine
Variant B10.00Reduced activity with nitro group

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